Structural Differentiation: 2-Isobutyl vs. 2-H or 2-Sec-Butyl Substitution
The target compound uniquely combines 5,6-dimethyl substitution with a 2-isobutyl group and a 4-chloro handle. The closest commercial analog, 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1; Mol. Wt. 198.67 g/mol), lacks the 2-alkyl substituent, resulting in a significantly lower molecular weight (198.67 vs. 254.78 g/mol) and reduced lipophilicity . This absence limits its direct utility as a surrogate for SAR exploration of the 2-position, a critical vector for modulating target affinity in thieno[2,3-d]pyrimidine kinase inhibitors [1]. The 2-(sec-butyl) analog (CAS 1340221-66-0) introduces chirality at the 2-position, complicating synthesis and analytical characterization, whereas the target compound's isobutyl group is achiral, simplifying procurement and downstream chemistry .
| Evidence Dimension | Molecular weight / Substitution pattern |
|---|---|
| Target Compound Data | Mol. Wt. 254.78 g/mol; 2-isobutyl, 4-Cl, 5,6-dimethyl |
| Comparator Or Baseline | 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine (CAS 108831-68-1): Mol. Wt. 198.67 g/mol; 2-H, 4-Cl, 5,6-dimethyl |
| Quantified Difference | ΔMol. Wt. = 56.11 g/mol; presence vs. absence of 2-isobutyl |
| Conditions | Structural comparison based on vendor catalog data (AKSci, Chemscene, ChemicalBook) |
Why This Matters
The 2-isobutyl group is essential for mapping 2-position SAR in HCV inhibitor programs; procurement of the 2-H analog alone does not permit exploration of this vector.
- [1] Elrazaz, E.; Abou El Ella, D.; Abouzid, K.A.M.; Serya, R.A.T. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorg. Med. Chem. 2019, 27, 115-134. View Source
